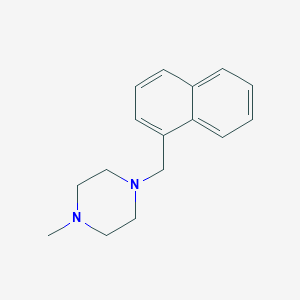

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

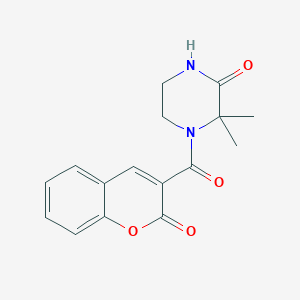

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a naphthalene ring via a methyl group .Scientific Research Applications

Microwave-Assisted Synthesis in Neurological Research

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, through related compounds, plays a role in neurological research. For instance, a study highlighted the microwave-assisted synthesis of a compound with a similar structure, showing its potential in enhancing nerve growth factor-induced neurite outgrowth, which is significant in neurodegenerative diseases research (Williams et al., 2010).

Receptor Ligand Research in Neuroscience

Piperazinyl derivatives, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been identified as having high binding affinities for the 5-HT(6) serotonin receptor. This finding is particularly relevant for neurological and psychiatric disorder studies (Park et al., 2011).

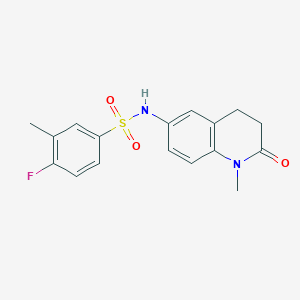

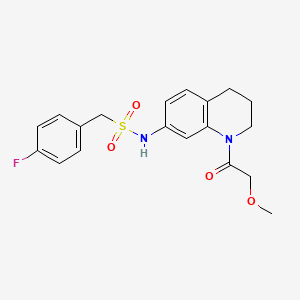

Antipsychotic Agent Development

In the field of psychopharmacology, derivatives of (piperazin-1-yl-phenyl)-arylsulfonamides, which share a structural similarity with 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been synthesized and identified for their high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents (Park et al., 2010).

Tautomeric Equilibrium Studies in Organic Chemistry

Investigations into the tautomeric properties of compounds similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine have been conducted, providing insights into their behavior under different conditions, which is crucial for understanding their chemical properties and potential applications (Deneva et al., 2013).

Potential Antiamnesic Agents

Research into 2-Naphthyloxyacetate derivatives, structurally related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has shown that these compounds may have potential as antiamnesics. This exploration is significant in the treatment and management of memory-related disorders (Thamotharan et al., 2003).

Antibiotic Efficacy Enhancement in Bacterial Research

Amine derivatives of imidazolidine-4-ones, which include piperazine derivatives similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been evaluated for their ability to enhance the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, indicating their potential use in overcoming antibiotic resistance (Matys et al., 2015).

Luminescent Properties in Material Science

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, provides valuable insights for applications in material science, particularly in the development of novel luminescent materials and sensors (Gan et al., 2003).

Cancer Cell Viability Research

The synthesis of NPB analogs, including those with structural similarities to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has been investigated for their effects on cancer cell viability. This research contributes to the development of new therapeutic agents for cancer treatment (Girimanchanaika et al., 2021).

properties

IUPAC Name |

1-methyl-4-(naphthalen-1-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-9-11-18(12-10-17)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJSECFFIRGPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)